molecular formula C9H6F3N3 B2656580 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 339020-58-5

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2656580
CAS No.: 339020-58-5
M. Wt: 213.163
InChI Key: BEHWGLUHEGUQRD-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-5-(trifluoromethyl)pyridine (CAS 339020-58-5) is a high-value heterocyclic building block in medicinal chemistry, particularly in the discovery and development of targeted anti-cancer agents. This compound features a molecular formula of C9H6F3N3 and a molecular weight of 213.16 g/mol . Its structure combines a pyridine ring with a trifluoromethyl group and an imidazole moiety, a privileged scaffold in drug design known for improving pharmacokinetic properties and enabling key interactions with biological targets . A primary research application of this compound is as a synthetic intermediate for novel BRAF kinase inhibitors. BRAF is a critical target in the MAPK signaling pathway, and mutations in this kinase are drivers in approximately 30% of human tumors . Researchers have used this core structure to design potent analogs of the FDA-approved drug Sorafenib, where the imidazole ring serves as a hinge-binding moiety to enhance interactions within the ATP-binding pocket of the BRAF enzyme . Preclinical studies have demonstrated that derivatives based on this scaffold exhibit significant in vitro cytotoxic activities against a diverse panel of human cancer cell lines, including liver cancer (HepG2), breast cancer (MDA-MB-453, MCF-7), intestinal cancer (SW480), melanoma (A375), and lung cancer (H522) . Furthermore, select compounds have shown promising in vivo efficacy in A375 xenograft mouse models, underscoring the therapeutic potential of this chemical series . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet prior to use and handle all compounds in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-yl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHWGLUHEGUQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling with Pyridine: The final step involves coupling the imidazole ring with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine exhibits promising anticancer properties. Its structural similarity to known kinase inhibitors allows it to interact effectively with cancer-related targets.

  • Case Study : A study demonstrated that derivatives of this compound bind effectively to Bcr-Abl kinase, which is crucial in chronic myeloid leukemia treatment. The presence of the trifluoromethyl group enhances binding affinity, providing a potential pathway for developing new therapeutic agents against resistant strains of this cancer .

Antimicrobial Properties

The compound has shown significant antibacterial activity against resistant strains of bacteria. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

  • Case Study : In vitro assays indicated that compounds similar to this compound exhibited substantial antimicrobial effects, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, with studies indicating its ability to inhibit cyclooxygenase-2 (COX-2) activity.

  • Case Study : In vitro studies revealed that derivatives significantly reduced COX-2 activity, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Imidazole ringCritical for biological interaction
Additional halogen groupsEnhances binding affinity in certain contexts

The trifluoromethyl group significantly enhances the pharmacokinetic properties of the compound by improving its solubility and membrane permeability .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : As a potential lead compound for developing new anticancer agents targeting specific kinases.
  • Antibiotic Development : For creating novel antibiotics effective against multi-drug-resistant bacteria.
  • Anti-inflammatory Drugs : Targeting COX enzymes for treating chronic inflammatory conditions.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms of action of this compound and optimize its chemical structure for enhanced efficacy and reduced toxicity. Advanced computational methods and molecular docking studies are being employed to predict interactions with biological targets more accurately .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are crucial for biological processes.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Chloro vs. Imidazole Substituents
  • 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3):
    • Molecular Weight: 197.57 g/mol.
    • Boiling Point: 152°C; Melting Point: 28–31°C; Purity: >97% .
    • Key Differences : Replacing the imidazole group with chlorine reduces hydrogen-bonding capacity and polarity. This derivative is widely used as a precursor in pesticide synthesis due to its reactivity in nucleophilic substitution reactions .
Alkoxy-Substituted Pyridines
  • 2-(Cyclohexyloxy)-5-(1H-imidazol-1-yl)pyridine (CAS 502649-71-0) and 5-(1H-imidazol-1-yl)-2-[(4-methylpentyl)oxy]pyridine (CAS 502649-57-2):
    • Structural Features : Alkoxy groups (e.g., cyclohexyloxy, methoxybutoxy) replace the trifluoromethyl group.
    • Impact : Increased steric bulk and lipophilicity compared to the trifluoromethyl analog. These compounds may exhibit improved membrane permeability but reduced electrophilic reactivity .

Heterocycle Modifications

Thiazole vs. Imidazole Derivatives
  • N-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)-1H-imidazole (CAS 1357476-70-0):
    • Molecular Formula: C₁₇H₁₆F₃N₅OS; Molar Mass: 395.4 g/mol.
    • Key Differences : Replacement of pyridine with a thiazole ring introduces sulfur, enhancing π-stacking interactions. The larger molecular size and additional heteroatoms suggest applications in kinase inhibition or antimicrobial agents .

Pharmacologically Active Derivatives

Benzoimidazole Hybrids
  • {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 74, EP 1 926 722 B1):
    • Structural Features : Incorporates the target compound as a pyridinyloxy substituent in a benzoimidazole scaffold.
    • Application : Demonstrates potent activity in agrochemical or pharmaceutical contexts, likely due to dual trifluoromethyl and imidazole motifs enhancing target binding .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-(1H-Imidazol-1-yl)-5-(trifluoromethyl)pyridine C₉H₆F₃N₃ 213.16 Trifluoromethyl, imidazole Toxic intermediate; agrochemical synthesis
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 197.57 Chloro, trifluoromethyl Pesticide precursor; high reactivity
2-(Cyclohexyloxy)-5-(1H-imidazol-1-yl)pyridine C₁₄H₁₇N₃O 243.31 Cyclohexyloxy, imidazole Enhanced lipophilicity
N-(4-Methyl-5-(2-(trifluoro...)thiazol-2-yl)-1H-imidazole C₁₇H₁₆F₃N₅OS 395.40 Thiazole, trifluoromethyl Kinase inhibition potential

Biological Activity

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both imidazole and trifluoromethyl groups suggests that this compound may interact with various biological targets, making it a candidate for drug development in several therapeutic areas.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an imidazole moiety and a trifluoromethyl group. These structural elements contribute to its chemical reactivity and biological activity. Specifically, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that derivatives of imidazopyridine, including this compound, exhibit a variety of biological activities:

  • Anticancer : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) .
  • Antimicrobial : The imidazole component can enhance interactions with metal ions, which may be beneficial for antimicrobial activity .
  • Kinase Inhibition : The compound's structure suggests potential as a kinase inhibitor, which is crucial in cancer therapy as many cancers are driven by dysregulated kinase activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Comparative studies with similar compounds reveal that:

Compound NameStructural FeaturesBiological Activity
2-chloro-5-(trifluoromethyl)pyridineContains a chloro group instead of an imidazoleLacks significant biological activity
3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridineSimilar trifluoromethyl and imidazole groupsVaries in reactivity based on substitution position
2-methyl-1H-imidazoleContains only an imidazole ringLimited biological activity due to lack of pyridine characteristics

The combination of the imidazole and pyridine functionalities allows for distinct interactions with biological targets, enhancing the compound's potential therapeutic applications.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound showed moderate to significant anti-proliferative activities against various cancer cell lines at concentrations ranging from 0.1 to 100 µM. Specifically, compounds exhibiting high binding affinity to Bcr-Abl kinase were noted for their efficacy against chronic myeloid leukemia (CML) cells .
  • Kinase Selectivity : Kinase inhibition assays revealed that certain derivatives could selectively inhibit receptor tyrosine kinases such as EGFR and PDGFR, indicating their potential as targeted therapies for cancers driven by these pathways .
  • Antimicrobial Properties : Studies on related imidazopyridine compounds highlighted their effectiveness against fungal infections, particularly against Candida albicans, suggesting that similar mechanisms may be applicable to this compound .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Substitution Reactions: The chlorine atom in precursors like 2-chloro-5-(trifluoromethyl)pyridine can be replaced by imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Coupling Strategies: Suzuki-Miyaura cross-coupling may be employed to introduce aryl/heteroaryl groups to the pyridine ring, using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands like XPhos .
    Yield Optimization: Reaction yields (often 70–93% ) depend on solvent polarity, catalyst loading, and temperature. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while inert atmospheres prevent side reactions in coupling steps .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles, torsion angles, and hydrogen bonding. This is critical for confirming the imidazole-pyridine linkage .
  • Spectroscopy:
    • ¹H/¹³C NMR: Look for characteristic shifts: pyridine protons (δ 7.5–8.5 ppm), imidazole protons (δ 7.0–7.5 ppm), and CF₃ group (¹⁹F NMR at δ -60 to -70 ppm) .
    • HRMS: Validate molecular weight and isotopic patterns, especially for fluorine-rich structures .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for trifluoromethyl-substituted pyridines under Pd-catalyzed conditions?

Methodological Answer: Discrepancies in catalytic efficiency (e.g., C–H activation vs. side reactions) arise from:

  • Electronic Effects: The electron-withdrawing CF₃ group deactivates the pyridine ring, requiring stronger oxidizing agents (e.g., Ag₂O) or directing groups (e.g., pyridyl) to facilitate C–H bond cleavage .
  • Ligand Selection: Bulky ligands (e.g., XPhos) improve regioselectivity in coupling reactions by stabilizing transition states .
  • Control Experiments: Compare reactivity with non-fluorinated analogs (e.g., 2-arylpyridines) to isolate CF₃-specific effects .

Q. How can this compound be applied in medicinal chemistry, and what are key considerations for bioactivity optimization?

Methodological Answer:

  • Targeted Drug Design: The imidazole-pyridine core serves as a kinase inhibitor scaffold. For example:
    • Introduce substituents (e.g., acetylene linkers, cyclopropyl groups) to enhance binding to ATP pockets .
    • Optimize pharmacokinetics by modifying logP via fluorinated groups (CF₃ improves metabolic stability) .
  • In Vitro Validation: Use enzymatic assays (e.g., tyrosine kinase inhibition) and cellular models (e.g., apoptosis in cancer lines) to correlate structure-activity relationships (SAR) .

Q. What are the challenges in crystallizing fluorinated pyridine derivatives, and how can they be mitigated?

Methodological Answer:

  • Crystallization Issues: Fluorine’s small size and high electronegativity disrupt crystal packing, leading to low-quality diffraction.
  • Mitigation Strategies:
    • Co-crystallize with heavy atoms (e.g., Ir in phosphorescent complexes) to enhance scattering .
    • Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to promote ordered lattice formation .

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